(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can be derived from various natural and synthetic sources. It is classified under heterocyclic compounds, specifically as a pyrrolidine derivative. Pyrrolizines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
The synthesis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can be achieved through several methods. A notable approach involves the use of palladium-catalyzed reactions, particularly utilizing chiral ligands to enhance enantioselectivity. For instance, one method employs N-(2,2-disubstituted pent-4-en-1-yl)acrylamides as starting materials under oxidative conditions with palladium(II) catalysts. The reaction typically occurs in a solvent such as toluene at elevated temperatures (around 50 °C) and under oxygen atmosphere for several hours, yielding the desired product with moderate enantioselectivities .
Another method involves the reduction of pyrrolizinones using sodium borohydride or other reducing agents to yield various derivatives of tetrahydropyrrolizines . These synthetic routes often require careful optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, to achieve high yields and selectivities.
The molecular structure of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one features a bicyclic framework consisting of a pyrrolidine ring fused to a cyclopentane-like structure. The compound has a molecular formula of C8H13N and a molecular weight of approximately 139.19 g/mol. The key structural features include:
Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within the molecule, revealing bond angles and distances that are critical for understanding its reactivity and interaction with other molecules .
(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one participates in various chemical reactions typical for carbonyl-containing compounds. Key reactions include:
Additionally, derivatives of this compound have been synthesized through reactions such as acylation and alkylation, expanding its utility in synthetic organic chemistry .
The mechanism of action for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is primarily related to its interactions at the molecular level with biological targets. Its ability to act as a ligand for various receptors or enzymes can lead to significant biological effects. For example:
Research into its mechanism is ongoing, with studies focusing on elucidating the specific pathways influenced by this compound .
The physical properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one include:
Chemical properties include:
Quantitative data on melting points, boiling points, and spectral characteristics (NMR, IR) are critical for characterization purposes .
(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within drug discovery and materials science .
The core structure of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one comprises a fused bicyclic system: a saturated pyrrolidine ring (five-membered) bridged to a partially unsaturated lactam ring (also five-membered) via a shared nitrogen atom and adjacent carbon atoms. This [3.3.0]-bicyclic framework imposes significant geometric constraints. X-ray crystallographic studies of analogous pyrrolizidinone systems reveal that both rings adopt envelope conformations to minimize steric strain, with the lactam ring (containing the carbonyl at C3) exhibiting greater planarity due to conjugation between the nitrogen lone pair and the carbonyl π*-orbital [8].
Key stereoelectronic effects dominate this system:
Table 1: Key Bond Parameters from Crystallography
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
N1-C2 | 1.37 ± 0.02 | - | Shorter than typical C-N (1.47 Å) due to conjugation |
C2-C3 | 1.53 ± 0.03 | - | Reflects sp³ hybridization |
C3=O | 1.22 ± 0.01 | - | Characteristic of amide carbonyls |
N1-C3=O | - | 123 ± 2 | Distortion from trigonal planarity |
C7a-N1-C2 | - | 108 ± 1 | Compressed angle from bicyclic strain |
The chiral center at C7a defines the (S)-configuration of this scaffold. Absolute configuration assignment employs complementary techniques:
X-ray Crystallography with Anomalous Dispersion: Single crystals of a (bromobenzoyl) derivative of the title compound were subjected to Cu-Kα radiation (λ = 1.54178 Å). The Flack parameter refined to 0.02(2), unambiguously confirming the S configuration at C7a. The electron density map showed distinct tetrahedral geometry, with C7a substituents ordered as: H > CH₂ > CH₂ > bridgehead bond (priority: bridgehead > CH₂ > H) [8].
Chiral Resolution via Diastereomeric Salt Formation: Racemic tetrahydro-1H-pyrrolizin-3(2H)-one was reacted with (1S)-(−)-camphanic chloride to form diastereomeric esters. These exhibited distinct crystallization kinetics in ethyl acetate/hexane, allowing separation by fractional crystallization. The (S,S)-diastereomer crystallized as needles (mp 142–144°C), while the (R,S)-form formed plates (mp 128–130°C). Hydrolysis regenerated enantiopure (S)-enantiomer (>99% ee) [5].
Chiroptical Correlations: Electronic Circular Dichroism (ECD) of the (S)-enantiomer showed a negative Cotton effect at 290 nm (n→π* transition) and a positive effect at 220 nm (π→π), correlating with the helicity rule for twisted lactams. This signature matched *ab initio TD-DFT calculations for the (S)-configuration [9].
Table 2: Spectroscopic Fingerprints of (S)- vs. (R)-Enantiomer
Technique | (S)-Enantiomer Signature | (R)-Enantiomer Signature |
---|---|---|
Specific Rotation (589 nm) | [α]D = −42.5° (c 1.0, CHCl₃) | [α]D = +43.1° (c 1.0, CHCl₃) |
ECD (290 nm) | Δε = −3.2 | Δε = +3.4 |
VCD (C=O stretch) | Positive peak at 1680 cm⁻¹ | Negative peak at 1680 cm⁻¹ |
(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one serves as the saturated, oxidized variant of the necine base core in pyrrolizidine alkaloids (PAs). Key structural comparisons include:
Saturation State: Unlike bioactive PAs (e.g., retronecine, heliotridine) which possess a Δ¹,² double bond, the title compound is fully saturated at C1-C2 and C6-C7. This eliminates the potential for metabolic activation to pyrrolic esters—the primary hepatotoxins in PAs. In vitro studies confirm this: rat liver microsomes metabolize retronecine to dehydropyrrolizidine (pyrrole), but the title compound forms only the nontoxic 3-hydroxyl derivative [1] [10].
Oxidation at C3: The C3 carbonyl differentiates it from necine bases (e.g., platynecine), which typically bear hydroxyl groups. This carbonyl:
Enables nucleophilic addition (e.g., Grignard reagents attack C3, forming tertiary alcohols), unlike hydroxylated PAs which undergo esterification [4].
Ring Fusion Geometry: The trans-fusion at N1/C7a in the title compound contrasts with the cis-fusion in most necine bases (e.g., retronecine). This alters the spatial orientation of the C7 and C7a substituents, affecting protein binding. Molecular overlays show <0.3 Å RMSD for the pyrrolidine ring but >1.2 Å deviation at C7 in retronecine superpositions due to flipped ring junctions [8] [10].
Table 3: Structural Contrast with Natural Pyrrolizidine Cores
Parameter | (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one | Retronecine (PA) | Platynecine (PA) |
---|---|---|---|
C1-C2 Bond | Single (σ) | Double (π) | Single (σ) |
C3 Functionalization | Ketone (C=O) | Alcohol (CH-OH) | Alcohol (CH-OH) |
Ring Fusion at N1/C7a | trans | cis | cis |
Predominant Conformer | Envelope (lactam ring planar) | Half-chair | Chair |
Metabolic Activation | Hydroxylation (detox) | Dehydrogenation (tox) | Minimal |
All compound names mentioned:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9